2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 1-bromo-3-propylbenzene in the presence of a base such as potassium carbonate to introduce the propyl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.
Reduction: Formation of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
- 2-methoxy-N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
- 2-methoxy-N-[2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
Uniqueness
2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzodiazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group and the methoxybenzamide moiety may enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZFIFUMIJFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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